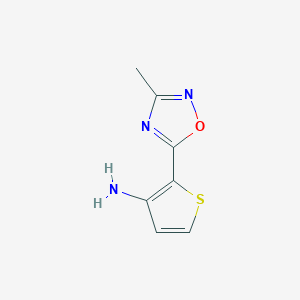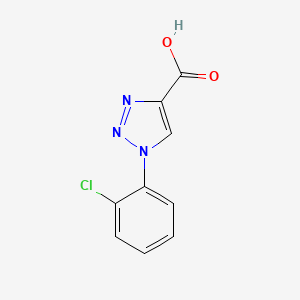![molecular formula C8H7F3N4 B1462311 7-(Trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-3-carbonitrilo CAS No. 869945-20-0](/img/structure/B1462311.png)
7-(Trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-3-carbonitrilo
Descripción general
Descripción
The compound “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates can transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
Este compuesto ha mostrado actividades antifúngicas significativas contra varios hongos como Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae y Sclerotinia sclerotiorum a una concentración de 50 μg/ml .
Aplicaciones Insecticidas
El compuesto ha demostrado actividades insecticidas moderadas contra Mythimna separata y Spdoptera frugiperda a una concentración de 500 μg/ml .
Aplicaciones Anticancerígenas
El compuesto ha mostrado ciertas actividades anticancerígenas contra las líneas celulares de cáncer PC3, K562, Hela y A549 a una concentración de 5 μg/ml .
Desarrollo de Pesticidas
Debido a su estructura biológica única, este compuesto se ha utilizado en el desarrollo de pesticidas nuevos y eficientes .
Diseño y Desarrollo de Medicamentos
Este compuesto, al ser un derivado de pirimidina, es una molécula principal importante y un fragmento activo en el diseño de moléculas biológicamente activas. Es ampliamente utilizado en el diseño de pesticidas y moléculas farmacéuticas .
Actividades Biológicas y Farmacológicas
La pirimidina, una parte de este compuesto, se considera una parte heterocíclica vital debido a su amplio espectro de actividades biológicas y farmacológicas .
Desarrollo de Agentes Anticancerígenos
El compuesto se ha utilizado en el desarrollo de fármacos anticancerígenos más potentes y eficaces con un andamiaje de pirimidina .
Potencial Anticancerígeno In Vitro
El compuesto ha mostrado avances en las últimas décadas en híbridos que contienen pirimidina con potencial anticancerígeno in vitro .
Mecanismo De Acción
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, thereby exerting cytotoxic activities against cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 disrupts this process, leading to the arrest of the cell cycle and the inhibition of cell growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is the significant inhibition of the growth of examined cell lines . It also induces apoptosis within cells . This compound has shown superior cytotoxic activities against certain cell lines .
Direcciones Futuras
The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The interest of this approach has been highlighted by the synthesis of a known anti-inflammatory agent .
Análisis Bioquímico
Biochemical Properties
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has shown interactions with other proteins and enzymes involved in cellular proliferation and survival pathways .
Cellular Effects
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets, contributing to its overall anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects, including weight loss, organ toxicity, and hematological abnormalities . The therapeutic window for this compound is narrow, and careful dose optimization is necessary to maximize its anticancer efficacy while minimizing toxicity .
Metabolic Pathways
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity . These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound .
Transport and Distribution
Within cells and tissues, 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Its localization and accumulation within cells are influenced by factors such as lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other molecular targets . Additionally, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Propiedades
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h4,6,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBDJQJHTBGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
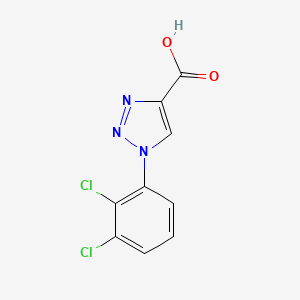

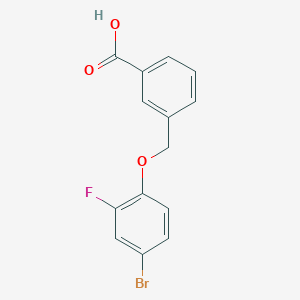
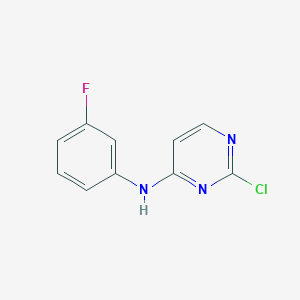
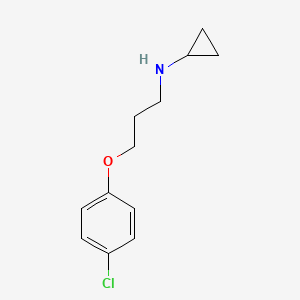
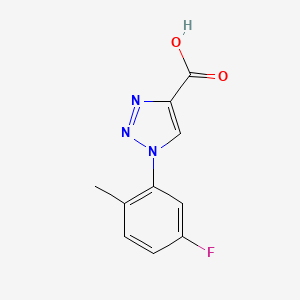
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

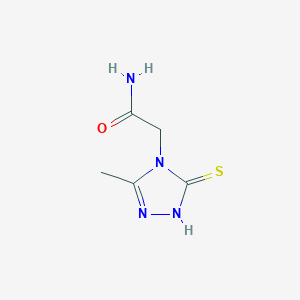
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462244.png)
